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Compound of Interest

Compound Name: Ascochitine

Cat. No.: B14171456

A definitive guide to the structural elucidation of the phytotoxin Ascochitine, this document
provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR)
spectroscopy with alternative analytical techniques. Detailed experimental protocols and
guantitative 2D NMR data are presented to offer researchers, scientists, and drug development
professionals a thorough understanding of the molecule's structural confirmation.

The fungal metabolite Ascochitine, a phytotoxin with the molecular formula C1sH1605, has
been the subject of structural studies to ascertain its precise chemical architecture. Initial
assignments pointed towards an ortho-quinone-methide structure, a hypothesis largely
confirmed through detailed analysis of 13C-1H NMR coupling patterns. This guide delves into
the pivotal role of two-dimensional NMR spectroscopy in unambiguously confirming the
structure of Ascochitine, presenting the key correlational data and methodologies employed.

Comparative Analysis: 2D NMR vs. Alternative
Structural Elucidation Methods

While 2D NMR spectroscopy stands as a powerful tool for delineating complex molecular
structures in solution, a comprehensive understanding of its advantages and limitations is best
achieved through comparison with other analytical techniques.
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Technique Principle Advantages Limitations
. ) Requires relatively
Measures through- Provides detailed

) larger sample

2D NMR bond correlations atom-to-atom
) o amounts, longer
Spectroscopy (COSY,  between nuclei (*H-*H, connectivity, non- o
) ) ) acquisition times, and

HSQC, HMBC) 1H-13C) to establish destructive, applicable

connectivity.

to solutions.

complex data

interpretation.

X-ray Crystallography

Diffraction of X-rays
by a single crystal to
determine the precise
three-dimensional
arrangement of

atoms.

Provides the absolute
and unambiguous 3D

structure.

Requires a suitable
single crystal, which
can be difficult to
obtain for many

natural products.

Mass Spectrometry
(MS)

Measures the mass-
to-charge ratio of ions
to determine
molecular weight and
fragmentation

patterns.

High sensitivity,
provides molecular
formula (with high
resolution MS), and
fragmentation data
can suggest structural
motifs.

Does not provide
direct information on
atom connectivity or

stereochemistry.

Infrared (IR) &
Ultraviolet-Visible (UV-
Vis) Spectroscopy

Measures the
absorption of infrared
and UV-visible light,
respectively, to
identify functional
groups and

conjugated systems.

Provides information
on functional groups
present in the

molecule.

Provides limited
information on the
overall carbon
skeleton and

connectivity.

Circular Dichroism

(CD) Spectroscopy

Measures the
differential absorption
of left and right

circularly polarized

Provides information
about the

stereochemistry of the

Limited to chiral
molecules and

interpretation can be

light by chiral molecule. complex.
molecules.
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Structural Confirmation of Ascochitine by 2D NMR
Spectroscopy

The structural backbone of Ascochitine was pieced together using a suite of 2D NMR
experiments, primarily Correlation Spectroscopy (COSY), Heteronuclear Single Quantum
Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments
provide unambiguous evidence for the connectivity of protons and carbons within the molecule.

'H and **C NMR Chemical Shift Assignments for
Ascochitine

The foundational one-dimensional *H and 3C NMR spectra provide the chemical shifts of each
unique proton and carbon atom in the Ascochitine molecule. These values, reported in parts
per million (ppm), are crucial for interpreting the correlations observed in the 2D spectra.
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Atom 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
1 12.00
2 18.20
3 12.42
4 27.87
5 6.20 100.51
6 158.27
7 3.13 36.74
8 141.33
9 117.34
10 115.22
11 179.44
12 101.55
13 178.00
14 161.73
15 174.17
2' 1.71,1.76

2" 0.90

3' 2.23

OH 8.93

Note: The provided data from the Biological Magnetic Resonance Bank (BMRB) under

accession bmse001311 was used for this table. Some proton assignments are based on

interpretation of the 2D NMR correlation data.

Key 2D NMR Correlations for Ascochitine
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The following tables summarize the critical correlations observed in the COSY, HSQC, and

HMBC spectra of Ascochitine, which collectively confirm its planar structure and the

connectivity of its substituent groups.

Table 1: Key *H-1H COSY Correlations

Correlating Protons

Interpretation

Establishes the connection between the sec-

H-7 « H-2' o
butyl group and the main ring system.
Confirms the ethyl moiety within the sec-butyl
H-2' - H-2"
group.
Confirms the methyl group attached to the sec-
H-2' « H-3' _
butyl chain.
Table 2: Key 1H-13C HSQC Correlations
Proton Correlated Carbon Interpretation
Direct one-bond correlation
6.20 (H-5) 100.51 (C-5) confirming the assignment of
the olefinic proton and carbon.
Direct one-bond correlation for
3.13 (H-7) 36.74 (C-7) the methine proton of the sec-
butyl group.
Direct one-bond correlation for
1.71,1.76 (H-2) 27.87 (C-4) the methylene protons of the
sec-butyl group.
Direct one-bond correlation for
0.90 (H-2") 12.00 (C-1) the terminal methyl protons of
the sec-butyl group.
Direct one-bond correlation for
2.23 (H-3) 12.42 (C-3) the methyl protons attached to

the sec-butyl chain.
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Table 3: Key *H-13C HMBC Correlations

Proton Correlated Carbons Interpretation

Confirms the position of the
olefinic proton and its

6.20 (H-5) C-6, C-9, C-10, C-12 o
connectivity within the

quinone-methide ring system.

Crucial correlations that link

the sec-butyl group to the main
3.13 (H-7) C-6,C-8, C-9, C-2', C-3 ) )

ring at C-8 and confirm the

surrounding carbon framework.

Further confirms the
2.23 (H-3) C-7,C-8 attachment of the sec-butyl

group.

Establishes the position of the
8.93 (OH) C-13, C-14, C-15 hydroxyl group on the aromatic

ring.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols
are generalized for the structural elucidation of natural products like Ascochitine.

Sample Preparation

A sample of approximately 5 mg of purified Ascochitine was dissolved in 0.5 mL of deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. The
solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance 11l 500 MHz spectrometer equipped with a
cryoprobe.
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e 'H NMR: A standard 1D proton experiment was run with a spectral width of 12 ppm, an
acquisition time of 2.7 s, and a relaxation delay of 1.0 s. 16 scans were accumulated.

e 13C NMR: A standard 1D carbon experiment with proton decoupling was performed with a
spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. 1024
scans were accumulated.

e COSY: A gradient-enhanced COSY experiment was acquired with a spectral width of 12 ppm
in both dimensions. 256 t1 increments were collected with 8 scans per increment.

o HSQC: A gradient-enhanced HSQC experiment was optimized for a one-bond *JCH coupling
constant of 145 Hz. The spectral width was 12 ppm in the *H dimension and 165 ppm in the
13C dimension. 256 t1 increments were collected with 16 scans per increment.

 HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling
constant of 8 Hz. The spectral width was 12 ppm in the *H dimension and 220 ppm in the 13C
dimension. 512 t1 increments were collected with 32 scans per increment.

Data Processing

All spectra were processed using Bruker TopSpin software. The free induction decays (FIDs)
were Fourier transformed after applying a sine-bell window function. Phase and baseline
corrections were applied to all spectra.

Visualizing the Path to Structure

The following diagrams illustrate the workflow and logic applied in the structural elucidation of
Ascochitine using 2D NMR.

~

Sample Preparation Data Acquisition (500 MHz NMR) Data Analysis & Structure Elucidation
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Caption: Experimental workflow for the 2D NMR-based structural elucidation of Ascochitine.
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Caption: Logical relationship of 2D NMR data interpretation for Ascochitine's structure
confirmation.

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Ascochitine: A
2D NMR Spectroscopic Confirmation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14171456#confirmation-of-ascochitine-structure-by-
2d-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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